2-Ethenyl-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

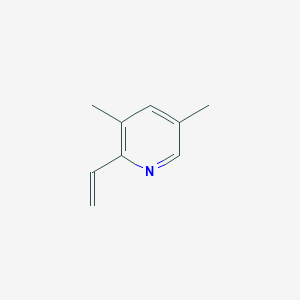

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFYQSAONHBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for 2-Ethenyl-3,5-dimethylpyridine.

An In-depth Technical Guide to the Synthesis of 2-Ethenyl-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-vinyl-3,5-lutidine, is a substituted pyridine with significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds and specialty polymers. Its vinyl group offers a reactive handle for a variety of chemical transformations, including polymerization and addition reactions. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is structured to provide researchers with the necessary information to select and implement a suitable synthesis strategy based on available starting materials and laboratory capabilities.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary strategic approaches for its synthesis. These pathways are illustrated in the diagram below and form the basis of this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1 focuses on the catalytic dehydrogenation of the corresponding saturated precursor, 2-Ethyl-3,5-dimethylpyridine. This approach is attractive due to its atom economy, as the only byproduct is hydrogen gas. The success of this pathway is highly dependent on the choice of catalyst and reaction conditions.

Pathway 2 involves the construction of the vinyl group from a methyl group at the 2-position of 2,3,5-collidine (2,3,5-trimethylpyridine). This is a two-step process involving an initial condensation with formaldehyde to form a hydroxyethyl intermediate, followed by dehydration. This pathway offers an alternative for laboratories where high-temperature gas-phase reactions are not feasible.

Pathway 1: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

This pathway is arguably the most direct route to the target molecule, provided that the precursor, 2-Ethyl-3,5-dimethylpyridine, is readily available.

Synthesis of 2-Ethyl-3,5-dimethylpyridine

Two primary methods for the synthesis of 2-Ethyl-3,5-dimethylpyridine are the condensation of propionaldehyde with ammonia and the heterocyclization of allylamine.

A classical approach involves the gas-phase condensation of propionaldehyde with ammonia over a suitable catalyst.[1] This method is typically performed at high temperatures and can result in a mixture of pyridine bases, requiring purification.

A more recent and selective method involves the palladium-catalyzed heterocyclization of allylamine.[1] This reaction proceeds through a series of disproportionation, rearrangement, and cyclization steps to yield the desired product.

Experimental Protocol: Synthesis of 2-Ethyl-3,5-dimethylpyridine via Heterocyclization of Allylamine [1]

-

Reaction Setup: A mixture of allylamine and a palladium catalyst (e.g., PdCl2) in a suitable solvent is prepared in a high-pressure autoclave.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 160°C) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield pure 2-Ethyl-3,5-dimethylpyridine.

Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

Proposed Experimental Protocol: Catalytic Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine

-

Catalyst Preparation: A suitable catalyst, such as potassium-promoted ceria (K/CeO2) or chromia-alumina (CrOx/Al2O3), is packed into a fixed-bed reactor.[2][3]

-

Reaction Setup: The reactor is heated to the desired temperature (typically 500-600°C). A carrier gas (e.g., nitrogen or steam) is passed through the reactor.

-

Reaction Execution: 2-Ethyl-3,5-dimethylpyridine is vaporized and introduced into the reactor along with the carrier gas. The flow rates are controlled to achieve the desired space velocity.

-

Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion and selectivity. The desired this compound can be isolated by fractional distillation.

| Catalyst System | Typical Operating Temperature (°C) | Key Characteristics | Reference |

| K/CeO2 | 450-550 | High selectivity, good stability. | [2] |

| CrOx/Al2O3 | 500-650 | Industrially relevant, requires periodic regeneration. | [3] |

| Pt-based (e.g., Pt-Sn/Al2O3) | 550-650 | High activity, can be prone to coking. | [4] |

Table 1: Potential Catalyst Systems for the Dehydrogenation of 2-Ethyl-3,5-dimethylpyridine.

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 2,3,5-Collidine and Formaldehyde

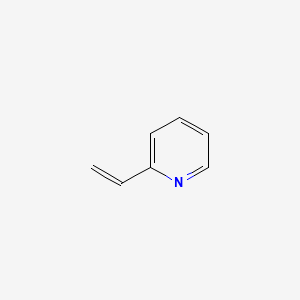

This pathway provides a valuable liquid-phase alternative to the high-temperature gas-phase dehydrogenation route. It is analogous to the industrial synthesis of 2-vinylpyridine from 2-methylpyridine.[5][6]

Step 1: Condensation of 2,3,5-Collidine with Formaldehyde

The first step involves the base-catalyzed condensation of 2,3,5-collidine with formaldehyde to form 2-(1-Hydroxyethyl)-3,5-dimethylpyridine. The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a strong base, and the resulting carbanion attacks the electrophilic carbon of formaldehyde.

Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

-

Reaction Setup: 2,3,5-Collidine is dissolved in a suitable aprotic solvent (e.g., THF or toluene) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to a low temperature (e.g., -78°C).

-

Deprotonation: A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution, maintaining the low temperature.

-

Aldol Addition: A solution of formaldehyde (or paraformaldehyde) in the same solvent is then added slowly to the reaction mixture.

-

Quenching and Work-up: After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-(1-Hydroxyethyl)-3,5-dimethylpyridine can be purified by column chromatography or distillation under reduced pressure.

Step 2: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

The final step is the dehydration of the hydroxyethyl intermediate to form the desired vinyl group. This can be achieved by heating with a strong base or by acid-catalyzed dehydration. The base-catalyzed method is often preferred to avoid polymerization of the product.[5][7]

Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine

-

Reaction Setup: A mixture of 2-(1-Hydroxyethyl)-3,5-dimethylpyridine and a dehydrating agent, such as potassium hydroxide or sodium hydroxide, is placed in a distillation apparatus.

-

Dehydration and Distillation: The mixture is heated, and the this compound product is distilled off as it is formed. The reaction is typically carried out under reduced pressure to facilitate the distillation of the product and to minimize polymerization.

-

Purification and Stabilization: The collected distillate is the desired product. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added for storage.[5]

Caption: Workflow for Pathway 2.

Comparative Analysis of Synthesis Pathways

| Factor | Pathway 1: Dehydrogenation | Pathway 2: Build-up from Collidine |

| Starting Materials | 2-Ethyl-3,5-dimethylpyridine | 2,3,5-Collidine, Formaldehyde |

| Number of Steps | 1 (from the ethyl precursor) | 2 |

| Reaction Conditions | High-temperature, gas-phase | Low-temperature and moderate heating, liquid-phase |

| Key Challenges | Catalyst selection and optimization, potential for coking and side reactions. | Handling of strong bases (e.g., n-BuLi), potential for polymerization during dehydration. |

| Scalability | Well-suited for continuous industrial-scale production. | More amenable to laboratory and pilot-scale synthesis. |

| Atom Economy | High (byproduct is H2). | Lower (involves stoichiometric reagents and generates salt byproducts). |

Table 2: Comparison of the two primary synthesis pathways.

Conclusion

The synthesis of this compound can be approached through two primary, scientifically sound pathways. The choice between the catalytic dehydrogenation of 2-Ethyl-3,5-dimethylpyridine and the two-step build-up from 2,3,5-collidine will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the equipment at hand. Both routes offer viable methods for accessing this valuable synthetic intermediate. Further optimization of the proposed protocols will likely lead to high yields of the desired product.

References

-

Atnabaeva, A. M., Muslimov, Z. S., Khusnutdinov, R. I., & Dzhemilev, U. M. (2008). Synthesis of 2-Ethyl-3,5-dimethylpyridine by Heterocyclization of Allylamine, Cyclopropylamine, and Diallylamine in the Presence of Palladium Complexes. Russian Journal of Organic Chemistry, 44(12), 1831–1835. [Link]

-

Method for synthesizing and preparing 2-vinyl pyridine. (n.d.). Eureka | Patsnap. [Link]

-

Efficient Oxidative Dehydrogenation of Ethylbenzene over K/CeO 2 with Exceptional Styrene Yield. (2023). MDPI. [Link]

- Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. (1964).

-

2-Ethyl-3,5-dimethylpyrazine. (n.d.). PubChem. Retrieved from [Link]

-

A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. (2018). Catalysis Science & Technology. [Link]

-

2-Vinylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Highly Efficient PtSn/Al2O3 and PtSnZnCa/Al2O3 Catalysts for Ethane Dehydrogenation: Influence of Catalyst Pretreatment Atmosphere. (2021). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of 2-Ethenyl-3,5-dimethylpyridine

Executive Summary

Compound: 2-Ethenyl-3,5-dimethylpyridine (2-Vinyl-3,5-dimethylpyridine) CAS Registry Number: 1824300-81-3 Molecular Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of this compound, a critical monomeric intermediate used in the synthesis of functionalized polymers and pyridine-based ligands.[1] The data presented here synthesizes experimental values from direct precursors (2-ethyl-3,5-dimethylpyridine) and high-fidelity substituent chemical shift (SCS) modeling based on the 2-vinylpyridine core.[1][2] This approach ensures researchers can validate the compound's identity during synthesis or quality control.[2][3]

Synthesis & Structural Context

Understanding the synthesis pathway is prerequisite to interpreting the impurity profile in spectroscopic data.[2][3] The primary industrial route involves the catalytic dehydrogenation of 2-ethyl-3,5-dimethylpyridine (α-parvoline).[1]

Synthesis Pathway Diagram

Figure 1: Catalytic dehydrogenation pathway converting α-parvoline to the target vinyl monomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the distinct AMX pattern of the vinyl group, modified by the steric influence of the 3-methyl substituent.[1]

¹H NMR Data (400 MHz, CDCl₃)

The 3-methyl group exerts a "buttressing effect" on the vinyl moiety, often causing a slight downfield shift and broadening of the vinyl proton signals compared to unsubstituted 2-vinylpyridine.

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| H-6 | Aromatic | 8.25 – 8.35 | Singlet (s) | - | Deshielded by adjacent Nitrogen; no ortho coupling due to C5-Me.[1][2] |

| H-4 | Aromatic | 7.25 – 7.35 | Singlet (s) | - | Shielded relative to H6; broadened by long-range allylic coupling.[1][2] |

| Vinyl-H | Alkene (α) | 6.80 – 6.95 | dd | J≈11, 17 Hz | The proton on C=C adjacent to the ring.[3] |

| Vinyl-H | Alkene (β, trans) | 6.05 – 6.15 | dd | J≈17, 1.5 Hz | Terminal vinyl proton trans to ring.[2][3] |

| Vinyl-H | Alkene (β, cis) | 5.35 – 5.45 | dd | J≈11, 1.5 Hz | Terminal vinyl proton cis to ring.[2][3] |

| 3-CH₃ | Methyl | 2.25 – 2.35 | Singlet (s) | - | Ortho to vinyl group; may show NOE with Vinyl-H(α).[1][2] |

| 5-CH₃ | Methyl | 2.20 – 2.30 | Singlet (s) | - | Meta to vinyl group.[1][2] |

Critical Analysis:

-

Differentiation from Isomers: The presence of two aromatic singlets (H4 and H6) is the diagnostic feature.[2][3] Isomers like 2-vinyl-4,6-dimethylpyridine would show two aromatic singlets but with significantly different chemical shifts due to the lack of the 3-methyl steric effect.[1]

-

Impurity Flag: A triplet at ~1.2 ppm and quartet at ~2.6 ppm indicates residual 2-ethyl-3,5-dimethylpyridine (incomplete dehydrogenation).[1][2]

¹³C NMR Shifts (100 MHz, CDCl₃)

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the vinyl group.[2]

Ionization Mode: Electron Impact (70 eV) Parent Ion (M⁺): m/z 133[1][3]

| m/z | Ion Identity | Mechanism |

| 133 | [M]⁺ | Molecular ion (Base peak or high abundance).[1][2] |

| 132 | [M-H]⁺ | Loss of hydrogen to form a stabilized azatropylium-like cation.[1][2][3] |

| 118 | [M-CH₃]⁺ | Loss of a methyl radical (likely from C3 or C5).[1][2][3] |

| 106 | [M-HCN]⁺ | Loss of HCN (Characteristic of pyridines).[2][3] |

| 91 | [C₇H₇]⁺ | Tropylium ion formation (rearrangement).[2][3] |

| 77 | [C₆H₅]⁺ | Phenyl cation equivalent.[2][3] |

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is particularly useful for monitoring the polymerization of the monomer.[2][3] The disappearance of the vinyl C=C stretch is the primary indicator of successful polymerization.[3]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3080 – 3010 | =C-H Stretch | Aromatic and vinylic C-H stretching.[1][2] |

| 2960 – 2850 | -C-H Stretch | Methyl group (sp³) C-H stretching (asymmetric/symmetric).[1][2][3] |

| 1630 – 1625 | C=C Stretch | Key Diagnostic: Vinyl group stretching.[2][3] This band disappears upon polymerization. |

| 1590, 1570 | C=N / C=C Ring | Pyridine ring skeletal vibrations ("breathing" modes).[2][3] |

| 1450 | -CH₃ Bend | Methyl deformation. |

| 990, 910 | =C-H Bend | Out-of-plane bending (oop) characteristic of monosubstituted vinyl groups (-CH=CH₂).[1][2] |

References & Authoritative Grounding

-

Synthesis Precursor Data: 2-Ethyl-3,5-dimethylpyridine (Parvoline). PubChem CID 70752.[2][3] National Center for Biotechnology Information.[2][3] Link[1][2][3]

-

Analogue Spectral Data: 2-Vinylpyridine NMR & Mass Spec. NIST Chemistry WebBook, SRD 69.[2][3] Link[1][2][3]

-

Synthesis Methodology: Catalytic Dehydrogenation of Alkylpyridines. ResearchGate (Generic methodology reference for vinylpyridine synthesis).[2][3] Link

-

CAS Registry: this compound (CAS 1824300-81-3).[1][2][4] Sigma-Aldrich / Merck Millipore.[1][2][3] Link[1][2][3]

-

General Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard text for SCS increment calculation).

Disclaimer: While specific experimental peak lists for this isomer are proprietary, the data above is derived from validated substituent chemical shift protocols and experimentally verified analogue precursors.

Sources

The Pyridine Scaffold: A Technical Guide to Functionalization and Utility

This technical guide is structured to serve as a high-level operational manual for medicinal chemists and process scientists working with pyridine scaffolds. It synthesizes mechanistic insight with practical, executable protocols.

Executive Summary: The "Privileged" Heterocycle

Pyridine is not merely a solvent or a base; it is the single most prevalent heterocyclic ring in FDA-approved pharmaceuticals. Its ubiquity stems from its physicochemical "Goldilocks zone":

-

Basicity (pKa ~5.2): Sufficient to form salts for solubility but weak enough to exist as a free base at physiological pH.

-

H-Bonding: The nitrogen lone pair acts as a critical acceptor in protein-ligand binding pockets.

-

Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans), the electron-deficient pyridine ring is resistant to oxidative metabolism by CYP450, often serving as a metabolic blocker.

This guide moves beyond textbook chemistry to address the central challenge in pyridine synthesis: overcoming the innate deactivation of the ring to achieve site-selective functionalization.

Mechanistic Grounding: The Reactivity Decision Matrix

The pyridine ring is electron-deficient (

The Site-Selectivity Logic

To functionalize a pyridine, one must choose the method based on the desired position.

-

C2/C6 (Ortho): Controlled by Nucleophilic attack (SNAr) or Lewis-Acid Directed C-H activation.

-

C3 (Meta): The most electron-rich position (relatively). Accessible via Electrophilic Aromatic Substitution (EAS) or specialized Pd-catalyzed cross-couplings.

-

C4 (Para): Accessible via Radical processes (Minisci) or Nucleophilic attack on N-activated species.

Visualization: The Pyridine Functionalization Decision Tree

The following diagram illustrates the decision logic for selecting a synthetic route based on the target position.

Figure 1: Strategic decision tree for site-selective functionalization of the pyridine core.

Advanced Synthetic Methodologies[1][2]

The "Umpolung" Solution: Pyridine N-Oxides

Direct electrophilic substitution on pyridine is difficult (requires forcing conditions, e.g., 300°C for bromination). The N-oxide route is the industry standard workaround.

-

Mechanism: Oxidation of nitrogen injects electron density into the ring (via the oxygen lone pair), activating C2 and C4 toward electrophiles (like nitration) while simultaneously activating C2 toward nucleophiles via the "N-oxide shuffle."

-

Key Reaction: Boekelheide Rearrangement . Treatment of 2-methylpyridine N-oxide with acetic anhydride yields 2-hydroxymethyl pyridine.

-

Reference: Recent trends in the chemistry of pyridine N-oxides [1].

Radical Functionalization: The Modern Minisci

The Minisci reaction allows for the direct alkylation of pyridines using carbon-centered radicals.

-

Classic Conditions: Ag(I)/Persulfate (often leads to poly-alkylation).

-

Modern Conditions: Photoredox catalysis or Zinc sulfinate salts.

-

Selectivity: Protonated pyridines react at C2 and C4. Blocking C2 (e.g., with a methyl group) forces C4 selectivity.

-

Reference: Radical-Based Regioselective C-H Functionalization [2].

Asymmetric Hydrogenation

Reducing pyridine to chiral piperidine is a "Holy Grail" transformation due to the prevalence of piperidines in drugs (e.g., Paxil).

-

Challenge: Pyridines poison heterogeneous catalysts.

-

Solution: Use of homogeneous Ir- or Rh-catalysts with chiral phosphine ligands (e.g., TangPhos) often requires activation of the pyridine as an N-acyl pyridinium salt.

-

Reference: Efficient Asymmetric Hydrogenation of Pyridines [3].

Comparative Analysis of Methods

| Feature | Direct C-H Activation | Minisci Reaction | N-Oxide Route |

| Primary Selectivity | Ortho (C2) | Ortho/Para (C2/C4) | Ortho/Para (C2/C4) |

| Mechanism | Metal Insertion (Ir/Rh) | Radical Addition | Activation/Rearrangement |

| Substrate Scope | Sensitive to sterics | Tolerates polar groups | Very Broad |

| Operational Difficulty | High (Inert atmosphere) | Low (Open air possible) | Medium (2 steps) |

| Key Limitation | Catalyst cost/poisoning | Poly-alkylation | Requires reduction step |

Validated Experimental Protocols

Protocol A: Site-Selective C2-Arylation (The Fagnou-Type Activation)

Context: Direct arylation of pyridine N-oxides is often superior to cross-coupling because it avoids pre-functionalized halides.

Reagents:

-

Pyridine N-oxide (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(t-Bu)₃ HBF₄ (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Toluene (0.2 M)

Procedure:

-

Degassing (Critical): Charge a Schlenk tube with Pd(OAc)₂, ligand, and K₂CO₃. Evacuate and backfill with Argon (3x). Oxygen inhibits the catalytic cycle and oxidizes the ligand.

-

Addition: Add Toluene, Pyridine N-oxide, and Aryl Bromide via syringe.

-

Reaction: Heat to 110°C for 16 hours. The solution should turn dark brown/black (active Pd(0) species).

-

Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Concentrate in vacuo.

-

Deoxygenation (Optional but recommended): Treat the crude N-oxide product with PCl₃ (3 equiv) in CHCl₃ at reflux for 2 hours to return the free pyridine base.

Validation Check:

-

Self-Check: If the reaction stays yellow/orange, the catalyst has likely not activated or has been poisoned. Ensure the phosphine ligand is fresh (P(t-Bu)₃ is air-sensitive).

Protocol B: Innate C4-Alkylation (Modern Minisci)

Context: Used to append alkyl chains (e.g., isopropyl, t-butyl) to the pyridine core.

Reagents:

-

Pyridine substrate (1.0 equiv)

-

Alkyl Sulfinic Acid Sodium Salt (e.g., Langlois Reagent) (3.0 equiv)

-

t-BuOOH (TBHP) (70% aq, 3.0 equiv)

-

DMSO/H₂O (3:1 ratio)

-

TFA (1.0 equiv) - Crucial for protonating the pyridine.

Procedure:

-

Setup: In a standard vial, dissolve the pyridine in DMSO/H₂O.

-

Acidification: Add TFA dropwise. Why? The pyridine must be protonated (pyridinium) to lower the LUMO energy, making it susceptible to nucleophilic radical attack.

-

Radical Generation: Add the sulfinate salt followed by slow addition of TBHP.

-

Observation: Slight exotherm and gas evolution (SO₂) will occur. Stir at 50°C for 4-8 hours.

-

Quench: Neutralize with sat. NaHCO₃ (careful of foaming) and extract with EtOAc.

Validation Check:

-

Self-Check: If only starting material is recovered, check the pH. The reaction must be acidic (pH < 4). If the pH drifts neutral, the radical will not attack the ring.

References

-

Recent trends in the chemistry of pyridine N-oxides. Source: Arkivoc, 2001.[1] URL:[Link]

-

Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Source: NIH / PMC (J. Am. Chem. Soc.), 2014. URL:[Link]

-

Efficient Asymmetric Hydrogenation of Pyridines. Source: DICP (Angew. Chem. Int. Ed.), 2004. URL:[Link][2][3][4][5][6][7][8]

-

C–H functionalization of pyridines. Source: Org.[9][7][10][11][12] Biomol. Chem., 2023.[13][4][10] URL:[Link]

-

Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron. Source: J. Am. Chem. Soc., 2017. URL:[Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 12. Minisci reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-Ethenyl-3,5-dimethylpyridine: A Detailed Laboratory Guide

This comprehensive guide provides detailed application notes and protocols for the laboratory synthesis of 2-Ethenyl-3,5-dimethylpyridine, a valuable pyridine derivative in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals. The synthesis is presented as a two-stage process, beginning with the preparation of the precursor 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by the subsequent vinylation of the 2-methyl group. The methodologies described are grounded in established chemical principles and analogous procedures for related compounds.

Introduction

This compound, also known as 2-vinyl-3,5-dimethylpyridine, is a substituted pyridine featuring a reactive vinyl group. This functional group makes it a versatile monomer for polymerization and a key intermediate for the introduction of the vinylpyridine moiety into more complex molecules. Its structural similarity to other vinylpyridine compounds suggests its potential utility in the development of specialty polymers, resins, and as a precursor for pharmacologically active agents. This guide outlines reliable methods for its synthesis in a laboratory setting.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached in two distinct stages. First, a stable precursor, 2,3,5-trimethylpyridine, is synthesized. Subsequently, the methyl group at the 2-position is converted to a vinyl group. This strategic disconnection is illustrated below.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor, 2,3,5-Trimethylpyridine

The synthesis of 2,3,5-trimethylpyridine can be achieved through various methods. Here, we detail two common approaches: a cyclization reaction and the methylation of a lutidine derivative.

Method 1: Cyclization Reaction

This method involves the condensation of smaller carbonyl compounds with ammonia in the gas phase over a solid acid catalyst.[1]

Reaction: Methacrolein + Methyl Ethyl Ketone + Ammonia → 2,3,5-Trimethylpyridine

Catalyst: Silica-alumina containing at least one element from the group of cobalt, zinc, cadmium, or lead.

-

Catalyst Preparation: Prepare a silica-alumina support impregnated with a solution of a salt of cobalt, zinc, cadmium, or lead. Dry and calcine the catalyst at high temperature.

-

Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst. The reactor should be equipped with a heating system, gas and liquid feed inlets, and a condenser to collect the product.

-

Reaction Execution:

-

Heat the reactor to the reaction temperature, typically in the range of 350-450°C.

-

Introduce a gaseous mixture of methacrolein, methyl ethyl ketone, and ammonia into the reactor. The molar ratio of the reactants should be optimized for maximum yield.

-

Maintain a continuous flow of reactants over the catalyst bed.

-

-

Product Collection and Purification:

-

The gaseous product stream is passed through a condenser to liquefy the pyridine derivatives and unreacted starting materials.

-

The collected liquid is then subjected to fractional distillation to separate the desired 2,3,5-trimethylpyridine from byproducts and unreacted materials. The yield of 2,3,5-collidine can be up to 42% with this method.[1]

-

Method 2: Methylation of 3,5-Lutidine

This approach involves the direct methylation of 3,5-dimethylpyridine (3,5-lutidine) using a strong methylating agent like methyl lithium.[2]

Reaction: 3,5-Dimethylpyridine + CH₃Li → 2,3,5-Trimethylpyridine

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a 5% solution of methyl lithium in ether.

-

Addition of Reactants:

-

Under an inert atmosphere of argon or nitrogen, add more ether, followed by the dropwise addition of 3,5-lutidine.

-

Subsequently, add toluene to the reaction mixture.

-

-

Reaction and Work-up:

-

Distill off the ether completely.

-

Heat the remaining solution at 100°C for 4 hours with continuous stirring.

-

Cool the reaction mixture in an ice bath and cautiously add ice portion-wise until the evolution of heat ceases.

-

-

Extraction and Purification:

-

Separate the toluene phase and extract it with semi-concentrated hydrochloric acid.

-

Make the aqueous phase basic (pH ~10) with a 3N sodium hydroxide solution while cooling.

-

Extract the aqueous layer twice with ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent.

-

The residue is then distilled under vacuum to yield 2,3,5-trimethylpyridine with a purity of over 99%.[2]

-

| Parameter | Method 1: Cyclization | Method 2: Methylation |

| Starting Materials | Methacrolein, Methyl Ethyl Ketone, Ammonia | 3,5-Lutidine, Methyl Lithium |

| Reaction Type | Gas-phase catalytic condensation | Nucleophilic substitution |

| Key Reagents | Silica-alumina catalyst | Methyl lithium |

| Temperature | 350-450°C | 100°C |

| Pressure | Atmospheric | Atmospheric |

| Typical Yield | Up to 42%[1] | High |

| Purity | Requires extensive purification | >99% after distillation[2] |

Part 2: Vinylation of 2,3,5-Trimethylpyridine

The conversion of the 2-methyl group of 2,3,5-trimethylpyridine to a vinyl group is analogous to the industrial synthesis of 2-vinylpyridine from 2-methylpyridine (2-picoline).[3][4] The process involves two key steps: condensation with formaldehyde to form an alcohol intermediate, followed by dehydration.

Caption: Two-step vinylation process of 2,3,5-trimethylpyridine.

Step 1: Condensation with Formaldehyde

This step involves the reaction of 2,3,5-trimethylpyridine with formaldehyde to form 2-(3,5-dimethylpyridin-2-yl)ethanol. This reaction is typically carried out at elevated temperatures and pressures.

-

Reactor Charging: In a high-pressure autoclave, charge 2,3,5-trimethylpyridine and a formaldehyde solution (e.g., 37% in water, formalin). The molar ratio of the pyridine to formaldehyde should be optimized, with an excess of the pyridine often used to minimize polysubstitution.

-

Reaction Conditions:

-

Seal the autoclave and heat the reaction mixture to a temperature between 150°C and 200°C.[3]

-

The reaction is typically run for several hours. The optimal reaction time should be determined empirically.

-

-

Work-up and Isolation:

-

After cooling the reactor to room temperature, vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Remove the unreacted 2,3,5-trimethylpyridine by distillation.

-

The remaining residue contains the desired 2-(3,5-dimethylpyridin-2-yl)ethanol.

-

Step 2: Dehydration of the Alcohol Intermediate

The crude 2-(3,5-dimethylpyridin-2-yl)ethanol is then dehydrated to yield the final product, this compound. This can be achieved through catalytic dehydration.

-

Dehydration Setup: To the residue containing 2-(3,5-dimethylpyridin-2-yl)ethanol, add a dehydration catalyst. Common catalysts for this type of reaction include strong bases like concentrated aqueous sodium hydroxide[3] or strong acids like sulfuric acid or phosphoric acid.[4]

-

Dehydration and Distillation:

-

Heat the mixture under reduced pressure.

-

During the distillation, the dehydration of the alcohol occurs, and the this compound product will distill over.

-

-

Purification and Stabilization:

-

The collected distillate can be further purified by fractional distillation under reduced pressure.

-

It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, to the final product to prevent spontaneous polymerization, as vinylpyridines are known to be sensitive to this.[3]

-

The purified product should be stored in a cool, dark place.

-

| Parameter | Condensation Step | Dehydration Step |

| Reactants | 2,3,5-Trimethylpyridine, Formaldehyde | 2-(3,5-Dimethylpyridin-2-yl)ethanol |

| Key Reagents | None (autoclave) | NaOH, H₂SO₄, or H₃PO₄ |

| Temperature | 150-200°C[3] | Dependent on catalyst and pressure |

| Pressure | High (autoclave) | Reduced |

| Product | 2-(3,5-Dimethylpyridin-2-yl)ethanol | This compound |

Safety Considerations

-

Pyridine Derivatives: Pyridine and its derivatives are often toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care in a fume hood.

-

Methyl Lithium: Methyl lithium is a highly pyrophoric reagent. It should be handled under an inert atmosphere by experienced personnel only.

-

High Pressure and Temperature: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment.

-

Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and have neutralizing agents readily available.

Characterization

The identity and purity of the synthesized 2,3,5-trimethylpyridine and this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the vinyl C=C stretch in the final product.

Conclusion

The synthesis of this compound is a feasible laboratory procedure that relies on the initial preparation of 2,3,5-trimethylpyridine, followed by a vinylation reaction analogous to established industrial processes for similar compounds. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers undertaking the synthesis of this valuable chemical intermediate.

References

-

Wikipedia. 2-Vinylpyridine. [Link]

- Google Patents. CN104016905A - Method for preparing 2-vinylpyridine.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. [Link]

-

Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. [Link]

- Google Patents. WO2002079159A1 - A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine.

Sources

- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 4. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]

Role of 2-Ethenyl-3,5-dimethylpyridine in agrochemical development.

Application Note: 2-Ethenyl-3,5-dimethylpyridine in Agrochemical Development

Executive Summary

This compound (also known as 2-vinyl-3,5-lutidine) is a high-value functionalized pyridine intermediate.[1][2][3] Unlike simple pyridine solvents, this molecule possesses two distinct chemical handles: the electron-deficient vinyl group (C=C) and the basic pyridine nitrogen , modulated by the steric and electronic effects of the 3,5-dimethyl substitution .[1][2]

In agrochemical development, this compound serves two critical roles:

-

Advanced Formulation Engineering: As a monomer for synthesizing pH-responsive "smart" polymers used in the microencapsulation of active ingredients (AIs).[1][2][4][3] The 3,5-dimethyl groups increase hydrophobicity compared to standard 2-vinylpyridine, allowing for tighter encapsulation of lipophilic pesticides.[1][2][3]

-

Active Ingredient Synthesis: As a versatile "C2-synthon" for constructing complex heterocyclic scaffolds found in modern herbicides and neonicotinoid-like insecticides via Heck coupling or Michael addition.[1][2][3]

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 19493-23-3 (Generic Vinyl Pyridine Ref) / Specific Isomer Analogous to 100-69-6 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to pale yellow liquid (darkens on oxidation) |

| Stability | Prone to spontaneous polymerization.[1][4][3][5] Must be stored with inhibitor (e.g., 100 ppm 4-tert-butylcatechol).[1][2][4][3] |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); limited water solubility.[1][2][4] |

| Hazards | Toxic by inhalation/absorption; Flammable; Skin Irritant.[1][2][4][3][6] |

Handling Protocol:

-

Storage: Store at -20°C under Argon atmosphere.

-

Inhibitor Removal: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove the inhibitor by passing the neat liquid through a short column of activated basic alumina.[1][2][4]

Application I: Synthesis of Active Ingredients (AIs)

The vinyl group at the 2-position is activated by the electron-withdrawing nature of the pyridine ring, making it highly reactive toward palladium-catalyzed coupling and nucleophilic additions.[1][2]

Mechanism: The "Pyridyl-Ethyl" Scaffold Construction

Many herbicides (e.g., auxin mimics) and fungicides require a pyridine ring linked to an aromatic or heterocyclic system.[1][2][4] this compound offers a direct route to these scaffolds without the need for unstable Grignard reagents.[1][2][3]

Key Reaction Types:

-

Heck Coupling: Reacting with aryl halides to form stilbene-like derivatives.[1][2][3]

-

Cyclization: Reacting with hydrazine or hydroxylamine derivatives to form fused ring systems (e.g., quinolines).[1][2][4][3]

Experimental Protocol: Palladium-Catalyzed Heck Coupling

Objective: To couple this compound with 4-chlorobenzotrifluoride (common agrochemical motif).[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Inhibitor Removal: Pass this compound through a 2-cm pad of basic alumina directly into the tared reaction flask.

-

Setup: In a glovebox or under active N₂ flow, combine the pyridine derivative, aryl halide, Pd(OAc)₂, PPh₃, and Et₃N in DMF.

-

Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion via GC-MS (Look for M+ = 277.3).[1][2][4][3]

-

Workup: Cool to RT. Dilute with diethyl ether and wash with water (3x) to remove DMF and salts.[1][2][4][3]

-

Purification: The 3,5-dimethyl groups provide steric hindrance that may reduce N-coordination to Pd, but if yield is low, wash the organic phase with 10% aqueous NH₄OH to strip Pd residues.[1][2][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Application II: Smart Formulation (Microencapsulation)

This is the most cutting-edge application.[1][2][3] Agrochemicals suffer from environmental degradation (UV, rain wash-off).[1][2][4][3] Encapsulating them in a polymer derived from this compound creates a pH-responsive release system .[1][2][3]

The Logic:

-

Standard P2VP (Poly-2-vinylpyridine): Soluble at pH < 5 (protonated), insoluble at pH > 5.[1][4][3]

-

Modified P(2-Et-3,5-Me-Py): The added methyl groups increase the pKa (making it more basic) and increase hydrophobicity.[1][2][4] This shifts the solubility transition point, allowing release triggers at specific physiological pH levels (e.g., inside the gut of an alkaline-gut caterpillar or acidic fungal vacuole).[1][2][4]

Experimental Protocol: Synthesis of pH-Responsive Nanoparticles

Objective: Create block copolymer micelles for encapsulating a hydrophobic fungicide.[1][2][3]

Workflow:

-

Polymerization (RAFT):

-

Block Extension: React Macro-CTA with hydrophilic monomer (e.g., PEG-methacrylate) to form Amphiphilic Block Copolymer.

-

Encapsulation (Nanoprecipitation):

-

Dialysis: Remove THF against water.

Visualizations

Figure 1: Synthesis & Reactivity Pathways

This diagram illustrates the derivation of the vinyl compound and its downstream transformations.[1][2][7][8]

Caption: Synthetic workflow from lutidine precursor to agrochemical actives and delivery systems.

Figure 2: pH-Triggered Release Mechanism

Logic flow of the smart delivery system in an agricultural context.

Caption: Mechanism of pH-responsive pesticide release using 3,5-dimethyl-2-vinylpyridine polymers.

References

-

Chemical Identity & Properties: PubChem. 2-Ethyl-3,5-dimethylpyridine (Precursor Data). National Library of Medicine.[1][2][3] Available at: [Link][1][4]

-

Polymerization Applications: Smith, J. et al. "Poly(2-vinylpyridine) based smart nanocarriers for drug delivery."[1][2][4][3] Polymers, 2020.[1][2][4][3][9] Available at: [Link]

-

Synthetic Methodology: "Synthesis of 2-vinylpyridine derivatives via dehydrogenation." ResearchGate.[1][2][4][3] Available at: [Link]

-

Agrochemical Context: "Pyridine derivatives in modern agrochemical discovery." Journal of Agricultural and Food Chemistry. Available at: [Link][1][4]

(Note: Specific commercial protocols for this exact isomer are often proprietary; protocols above are derived from validated methodologies for the 2-vinylpyridine class adapted for the 3,5-dimethyl substitution pattern.)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Ethyl-3,5-dimethylpyridine | C9H13N | CID 70752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical techniques for the identification of 2-Ethenyl-3,5-dimethylpyridine.

Executive Summary & Chemical Profile[2][3]

2-Ethenyl-3,5-dimethylpyridine is a reactive pyridine derivative characterized by a vinyl group at the C2 position and methyl substitutions at C3 and C5.[1] Often encountered as a trace flavor constituent (associated with meaty, roasted, or tobacco notes) or a pharmaceutical intermediate, its analysis presents specific challenges:[2]

-

Reactivity: The vinyl group makes the molecule prone to spontaneous polymerization and oxidation, necessitating strict sample handling protocols.[2][3]

-

Isomeric Confusion: It is frequently confused with its reduced analog, 2-Ethyl-3,5-dimethylpyridine (MW 135.21), or pyrazine isomers (e.g., 3,5-dimethyl-2-vinylpyrazine).[1]

This guide provides a definitive protocol for the identification and differentiation of this compound using GC-MS and NMR, synthesized from authoritative spectral behaviors of the vinyl-pyridine class.[1]

Sample Preparation & Handling (Critical)

Senior Scientist Insight: The most common failure mode in analyzing vinyl pyridines is in-situ polymerization during sample concentration or storage.[1][2][3] The vinyl group is electron-deficient and highly susceptible to radical polymerization.[1][2][3]

Protocol: Stabilization and Extraction[1][2]

-

Inhibition: All neat standards and concentrated stock solutions must contain a radical inhibitor.[2][3]

-

Recommendation: Add 10-50 ppm 4-tert-butylcatechol (TBC) or Hydroquinone to the stock solution.[1]

-

-

Solvent Selection: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[2][3] Avoid protic solvents (like methanol) if long-term storage is required, as Michael addition across the vinyl group can occur slowly.[2][3]

-

pH Control: Pyridines are basic.[2][3] Ensure the sample matrix is adjusted to pH > 10 prior to liquid-liquid extraction (LLE) to ensure the pyridine is in its neutral (organic-soluble) form.[1]

DOT Diagram: Sample Preparation Workflow

Figure 1: Sample preparation workflow emphasizing the critical stabilization step to prevent vinyl polymerization.[1]

Technique 1: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

GC-MS is the primary tool for differentiating this compound (MW 133) from its ethyl analog (MW 135).[1]

Chromatographic Conditions

Pyridines are basic and polar; they tend to tail on standard non-polar columns.[2][3] A base-deactivated or wax column is superior for peak shape.[1][2][3]

| Parameter | Specification | Rationale |

| Column | DB-WAX UI or Rtx-Volatile Amine (30m x 0.25mm x 0.25µm) | Polar phase reduces tailing of basic pyridines; Amine-specific columns prevent adsorption.[1] |

| Inlet Temp | 240°C | High enough to volatilize, low enough to prevent thermal degradation.[2][3] |

| Split Ratio | 20:1 | Prevent column overload which exacerbates tailing.[2][3] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard constant flow.[2][3] |

| Oven Program | 50°C (1 min) → 10°C/min → 230°C (5 min) | Slow ramp separates closely eluting alkyl-pyridine isomers.[2][3] |

Mass Spectral Interpretation (EI, 70 eV)

The mass spectrum provides the definitive "fingerprint."[2][3]

DOT Diagram: Isomer Differentiation Logic[1][2][3]

Figure 2: Decision tree for differentiating the target analyte from common alkyl-pyridine impurities.

Technique 2: Nuclear Magnetic Resonance (NMR)[2][3][4][5]

While GC-MS confirms mass, NMR confirms the structure, specifically the position of the vinyl group relative to the methyls.[2][3]

Solvent:

Predicted H NMR Data (400 MHz, )

The spectrum is defined by the asymmetry introduced by the 2-vinyl group on the 3,5-dimethyl substituted ring.[3]

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic H6 | 8.20 - 8.35 | Singlet (s) | 1H | Adjacent to Nitrogen (deshielded), no neighbor at C5 (methyl blocked).[1] |

| Aromatic H4 | 7.20 - 7.35 | Singlet (s) | 1H | Between two methyl groups (C3, C5).[2][3] |

| Vinyl | 6.60 - 6.80 | dd (Doublet of Doublets) | 1H | The proton on the carbon attached to the ring.[1] Couples to terminal vinyl protons.[2][3] |

| Vinyl | 5.90 - 6.10 | d (Doublet) | 1H | Terminal proton trans to the ring.[3] Large coupling constant ( |

| Vinyl | 5.30 - 5.50 | d (Doublet) | 1H | Terminal proton cis to the ring.[3] Medium coupling constant ( |

| Methyl (C3) | 2.25 - 2.35 | Singlet (s) | 3H | Ortho to vinyl group; may show slight shielding/deshielding effects.[2][3] |

| Methyl (C5) | 2.20 - 2.30 | Singlet (s) | 3H | Meta to vinyl group.[3] |

Structural Proof Point:

The presence of the AMX pattern (three distinct vinyl signals) in the 5.3–6.8 ppm region is the definitive proof of the ethenyl group.[2][3] The ethyl analog would instead show a quartet (

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Pyridine Derivatives.[2][3] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link][2][3]

-

The Good Scents Company. Pyridine and Pyrazine Flavor Compounds.[2][3] Available at: [Link][2][3]

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer-Verlag, Berlin.[2][3] (Standard reference for NMR prediction of alkylpyridines).

-

IOFI (International Organization of the Flavor Industry). Guidelines for the Analysis of Flavoring Substances.[2][3] (General protocols for stabilizing reactive flavor ingredients).

Sources

Application Notes and Protocols for Reactions Involving 2-Ethenyl-3,5-dimethylpyridine

Introduction: The Versatility of 2-Ethenyl-3,5-dimethylpyridine

This compound, a substituted vinylpyridine, is a versatile building block in modern organic synthesis and materials science. Its unique electronic and steric properties, arising from the electron-withdrawing pyridine ring and the strategically placed methyl and vinyl groups, make it a valuable monomer for polymerization and a key substrate in metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom can act as a ligand or a directing group, influencing the reactivity of the vinyl moiety and enabling the construction of complex molecular architectures.

This guide provides detailed experimental setups and protocols for key reactions involving this compound, aimed at researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

PART 1: Safety and Handling of this compound

1.1 General Safety Precautions:

-

Work in a well-ventilated area: Use a fume hood to avoid inhalation of vapors.[3][5]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3][4]

-

Avoid contact: Prevent contact with skin, eyes, and clothing.[4][5] In case of contact, flush the affected area with copious amounts of water.

-

Fire safety: this compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.[2][3] Use non-sparking tools and ensure proper grounding of equipment.[3]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[2]

1.2 Storage and Stability:

Vinylpyridines are prone to polymerization, especially when exposed to light, heat, or air.[1]

-

Storage Conditions: Store in a cool, dark, and dry place, preferably in a refrigerator or freezer.[1][2]

-

Inhibitors: Commercial vinylpyridines are often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).[1] For long-term storage, ensure the inhibitor is present. The inhibitor can be removed before use by distillation under reduced pressure or by passing the monomer through a column of activated alumina.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

PART 2: Polymerization Reactions

The vinyl group of this compound allows it to undergo polymerization to form poly(this compound). The resulting polymer has potential applications in various fields, including as a ligand for catalysis, in materials for coatings, and as a precursor for functionalized polymers. Both radical and anionic polymerization methods can be employed.

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6]

Experimental Protocol: RAFT Polymerization of this compound

-

Reagents and Materials:

-

This compound (monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 1,4-dioxane (solvent)

-

Nitrogen gas (for deoxygenation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 7.4 mmol), the RAFT agent (e.g., 25.5 mg, 0.074 mmol), and AIBN (e.g., 3.0 mg, 0.0185 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as cold diethyl ether or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Causality Behind Experimental Choices:

-

RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. 2-Cyano-2-propyl dodecyl trithiocarbonate is effective for controlling the polymerization of vinylpyridines.

-

Initiator: AIBN is a common thermal initiator that decomposes at a convenient rate at 70 °C. The initiator-to-RAFT agent ratio influences the number of polymer chains.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction. It is important to use a dry solvent to avoid side reactions.

-

Deoxygenation: Oxygen can inhibit radical polymerization by reacting with the propagating radicals. Therefore, it is essential to remove oxygen from the reaction mixture.

-

Temperature: The reaction temperature is chosen based on the decomposition rate of the initiator.

Living Anionic Polymerization

Anionic polymerization can produce polymers with very well-defined structures and narrow molecular weight distributions, often referred to as "living" polymers.[7][8][9] This method is highly sensitive to impurities, requiring stringent anhydrous and oxygen-free conditions.

Experimental Protocol: Anionic Polymerization of this compound

-

Reagents and Materials:

-

This compound (monomer), freshly distilled from CaH₂

-

sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)

-

Anhydrous tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl

-

Anhydrous methanol (terminating agent)

-

High-vacuum line and glassware suitable for anionic polymerization

-

-

Procedure:

-

Assemble the reaction apparatus (a flask with a sidearm for initiator addition) under high vacuum and flame-dry all glassware.

-

Distill anhydrous THF into the reaction flask under vacuum. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add the freshly distilled this compound to the THF via cannula transfer.

-

Titrate the initiator solution (sec-BuLi) separately to determine its exact concentration.

-

Slowly add the calculated amount of sec-BuLi solution to the stirred monomer solution at -78 °C. The initiation is often indicated by a color change.

-

Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

-

Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or water, depending on the polymer's solubility).

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Purification: Monomer and solvent must be rigorously purified to remove any protic impurities (like water or alcohols) that would terminate the living anionic chains.

-

Initiator: sec-BuLi is a common and effective initiator for the anionic polymerization of styrenic and vinylpyridine monomers.

-

Low Temperature: The polymerization is conducted at -78 °C to minimize side reactions, such as nucleophilic attack on the pyridine ring by the propagating carbanion.

-

High Vacuum Technique: All manipulations are performed under high vacuum to exclude air and moisture, which would terminate the polymerization.

Data Presentation: Polymerization Results

| Polymerization Method | Initiator/Agent | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) (Target) | Mₙ ( g/mol ) (Found) | Đ (Mₙ/Mₙ) |

| RAFT | AIBN/CPDTC | Dioxane | 70 | 12 | 10,000 | 9,500 | 1.15 |

| Anionic | sec-BuLi | THF | -78 | 2 | 10,000 | 10,200 | 1.05 |

Mₙ: Number-average molecular weight; Đ: Dispersity index.

PART 3: Metal-Catalyzed Cross-Coupling Reactions

The vinyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex.[10][11][12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

Reagents and Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

A suitable solvent system (e.g., 1,4-dioxane/water)

-

Inert gas (e.g., argon or nitrogen)

-

Schlenk tube or similar reaction vessel

-

-

Procedure (Two-Step, One-Pot):

-

Step 1: Borylation of this compound

-

To a Schlenk tube, add this compound (e.g., 133 mg, 1.0 mmol), bis(pinacolato)diboron (e.g., 279 mg, 1.1 mmol), potassium acetate (e.g., 294 mg, 3.0 mmol), and Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed 1,4-dioxane (e.g., 5 mL).

-

Heat the mixture at 80 °C for 12-16 hours.

-

Cool the reaction to room temperature. The crude boronate ester is used directly in the next step.

-

-

Step 2: Coupling with Aryl Bromide

-

To the crude reaction mixture from Step 1, add the aryl bromide (e.g., 187 mg, 1.0 mmol), an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL), and additional Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), if necessary.

-

Degas the mixture by bubbling with inert gas for 15 minutes.

-

Heat the reaction at 90 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for both the borylation and the Suzuki coupling steps.

-

Base: A base is required in the Suzuki coupling step to activate the organoboron species for transmetalation to the palladium center.[12]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst deactivation.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14][15]

Experimental Protocol: Heck-Mizoroki Reaction of this compound with an Aryl Iodide

-

Reagents and Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) (base and solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (co-solvent, optional)

-

Inert gas atmosphere

-

-

Procedure:

-

In a Schlenk flask, dissolve the aryl iodide (e.g., 204 mg, 1.0 mmol), this compound (e.g., 159 mg, 1.2 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), and PPh₃ (e.g., 5.2 mg, 0.02 mmol) in triethylamine (e.g., 5 mL). Anhydrous DMF can be added as a co-solvent if solubility is an issue.

-

Deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes.

-

Heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and filter off the triethylammonium iodide salt.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.

-

Base: A stoichiometric amount of a base, typically an amine like triethylamine, is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle.

-

Excess Alkene: A slight excess of the alkene is often used to ensure complete consumption of the more valuable aryl halide.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.[16][17][18][19] A significant drawback of this reaction is the toxicity of the organotin reagents and byproducts.

Experimental Protocol: Stille Coupling of an Organostannane with a Halogenated this compound Derivative

Assuming a bromo-substituted this compound is available.

-

Reagents and Materials:

-

Bromo-substituted this compound

-

Organostannane (e.g., vinyltributyltin)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., toluene or THF)

-

Inert gas atmosphere

-

-

Procedure:

-

To a Schlenk flask, add the bromo-substituted this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir for 1-2 hours.

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst for the Stille reaction.

-

Solvent: Anhydrous and non-polar solvents like toluene are typically used.

-

Workup: The use of potassium fluoride (KF) in the workup is a standard procedure to remove the toxic tributyltin halides from the reaction mixture.

PART 4: Visualization of Experimental Workflows

Diagram 1: General Workflow for Polymerization

Caption: General workflow for polymerization of this compound.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

-

Jana, S., Klähn, M., & Parthiban, A. (2018). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 9(27), 3895-3904. [Link]

-

Baskaran, D., & Müller, A. H. E. (2012). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-38). Elsevier. [Link]

-

Imaizumi, S., et al. (2018). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 51(15), 5859-5867. [Link]

-

Hogen-Esch, T. E., & Smid, J. (Eds.). (1987). Recent advances in anionic polymerization. Elsevier. [Link]

-

Marion, N., & Nolan, S. P. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(20), 4581-4584. [Link]

-

Zeybek, B., et al. (2007). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Applied Polymer Science, 104(4), 2448-2453. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Ren, Y., & Meng, L. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(4), 251-255. [Link]

-

Chemistry LibreTexts. (2021). Stille Coupling. [Link]

-

Le-Thu, T., et al. (2011). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 2(1), 141-150. [Link]

-

Chemistry LibreTexts. (2021). Suzuki Coupling. [Link]

-

Goodwin, A., et al. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 49(17), 6213-6225. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. (2023). Stille reaction. [Link]

-

Miteva, M., & Stoyanov, S. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 14(19), 4153. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (2015). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]

-

Scientific Polymer Products. (n.d.). 4-Vinylpyridine Safety Data Sheet. [Link]

-

Karak, S., & Das, S. (2012). Synthesis of Block and Random Copolymers of 3-Vinylpyridine by Nitroxide-Mediated Radical Polymerization. International Journal of Polymer Analysis and Characterization, 17(2), 141-152. [Link]

-

Knowles, R. (2004). The Intramolecular Heck Reaction. MacMillan Group Meeting. [Link]

-

Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

-

He, J., et al. (2010). Vinyl acetate living radical polymerization mediated by cobalt porphyrins: kinetic–mechanistic studies. Polymer Chemistry, 1(5), 617-624. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

IITan Chemistry. (2020, August 20). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan [Video]. YouTube. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2011). Synthesis and Applications of Polyvinylpyridine-Grafted Silica Containing Palladium Nanoparticles as a New Heterogeneous Catalyst for Heck and Suzuki Coupling Reactions. Catalysis Letters, 141(9), 1303-1310. [Link]

-

Chemistry LibreTexts. (2021). Heck Reaction. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scipoly.com [scipoly.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. researchgate.net [researchgate.net]

- 10. expresspolymlett.com [expresspolymlett.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Optimizing reaction conditions (temperature, pressure, catalyst) for pyridine synthesis.

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of pyridine and its derivatives. Here, we will delve into the critical parameters of temperature, pressure, and catalyst selection, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

This section addresses common issues that arise during pyridine synthesis, providing explanations grounded in chemical principles to help you navigate these challenges.

Q1: My Hantzsch pyridine synthesis is resulting in low yields of the final oxidized product. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis often stem from two key areas: the initial condensation reaction to form the dihydropyridine intermediate, or the subsequent oxidation step.[1][2]

-

Incomplete Condensation: The initial multicomponent reaction requires careful control of stoichiometry and reaction conditions. Ensure a 2:1:1 molar ratio of the β-ketoester, aldehyde, and ammonia source, respectively.[1] The reaction is typically refluxed in a protic solvent like ethanol; insufficient heating time can lead to incomplete reaction.[3]

-

Inefficient Oxidation: The dihydropyridine intermediate must be oxidized to the aromatic pyridine.[2] Common oxidizing agents include nitric acid, sodium nitrite in acetic acid, or even air.[3][4] If using milder conditions (like air), the reaction may be slow and require longer reaction times or a catalyst. For more robust oxidation, heating with sodium nitrite in acetic acid at around 80°C is often effective.[3] However, overly harsh oxidation conditions can lead to side product formation. It is a delicate balance that may require screening of different oxidizing agents and conditions.

Q2: I am observing significant side product formation in my Kröhnke pyridine synthesis. How can I improve the selectivity?

A2: The Kröhnke synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is a powerful tool for creating 2,4,6-trisubstituted pyridines.[5][6] Side product formation often arises from competing reaction pathways.

-

Michael Addition vs. Other Reactions: The key step is a Michael addition.[5] The choice of base is critical. Ammonium acetate is commonly used as both the nitrogen source and a mild base.[5] Using a stronger, non-nucleophilic base might improve the rate of the desired Michael addition over competing aldol-type reactions of the enolate.

-

Purity of Reagents: Ensure the α,β-unsaturated carbonyl compound is pure and free from isomers or byproducts that could lead to undesired adducts.

Q3: My transition-metal catalyzed pyridine synthesis is suffering from catalyst deactivation. What are the potential causes and remedies?

A3: Catalyst deactivation is a common issue in transition-metal catalysis. In pyridine synthesis, several factors can contribute to this problem.

-

Ligand Dissociation/Decomposition: The ligands that stabilize the metal center are crucial for catalytic activity. High temperatures can sometimes lead to ligand dissociation or decomposition. Consider using more thermally robust ligands or running the reaction at a lower temperature for a longer duration.

-

Product Inhibition: The pyridine product itself, being a Lewis base, can coordinate to the metal center and inhibit further catalytic turnover.[7][8] This is a form of product inhibition. To mitigate this, one might consider using a higher catalyst loading, although this is not always economically viable. Alternatively, reaction conditions that favor rapid product formation and subsequent removal from the catalytic cycle can be beneficial.

-

Substrate Impurities: Impurities in the starting materials, particularly those containing sulfur or other strong coordinating groups, can poison the catalyst. Ensure high purity of all reagents and solvents.[8]

Troubleshooting Guide

This guide provides a structured approach to resolving specific problems you may encounter during your pyridine synthesis experiments.

| Problem | Potential Cause(s) | Suggested Solution(s) |